molecular formula C17H13N5O2 B12644011 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid

2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid

Cat. No.: B12644011
M. Wt: 319.32 g/mol
InChI Key: WDXUUUIJALFWAA-UHFFFAOYSA-N
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Description

2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid is a complex organic compound that features both indazole and triazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to minimize costs and maximize yield. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid apart is the combination of both indazole and triazole rings in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to synergistic effects and enhanced biological activity .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid

InChI

InChI=1S/C17H13N5O2/c23-16(24)9-11-4-3-5-12(8-11)22-10-15(19-21-22)17-13-6-1-2-7-14(13)18-20-17/h1-8,10H,9H2,(H,18,20)(H,23,24)

InChI Key

WDXUUUIJALFWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O

Origin of Product

United States

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